molecular formula CF4LiNO4S2 B3028352 Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide CAS No. 192998-62-2

Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide

Cat. No. B3028352
CAS RN: 192998-62-2
M. Wt: 237.1 g/mol
InChI Key: ZIRAMZRKLHPLPK-UHFFFAOYSA-N
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Description

Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is a hydrophilic salt . It is commonly used as a Li-ion source in electrolytes for Li-ion batteries as a safer alternative to commonly used lithium hexafluorophosphate . It is made up of one Li cation and a bistriflimide anion .


Molecular Structure Analysis

The molecular structure of Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is represented by the chemical formula LiC2F6NO4S2 . It is made up of one Li cation and a bistriflimide anion .


Physical And Chemical Properties Analysis

Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is a white solid with an odorless smell . It has a density of 1.33 g/cm3 and a melting point of 236 °C . It is highly soluble in water, with a solubility of 80.65% at 22 °C .

Scientific Research Applications

Lithium-Ion Batteries (LIBs)

LiTFSI plays a crucial role in enhancing the performance of lithium-ion batteries (LIBs). Here’s how:

Rare-Earth Lewis Acid Catalysts

LiTFSI is involved in the preparation of rare-earth Lewis acid catalysts. These catalysts play a vital role in various chemical transformations, including polymerization, hydroamination, and other organic reactions. The unique properties of LiTFSI contribute to the effectiveness of these catalysts .

Electrosynthesis and Ammonia Production

Researchers have proposed an electrodriven chemical looping ammonia synthesis mediated by lithium imide (LiTFSI) and its analogs. This innovative approach could revolutionize ammonia production, which is essential for fertilizers and other industrial processes .

High-Performing Rechargeable Lithium Metal Batteries (RLMBs)

LiTFSI, when combined with N,N-dimethyl fluorosulfonamide (DMFSA) as a solvent, enhances the safety and performance of rechargeable lithium metal batteries. These RLMBs benefit from the unique properties of LiTFSI, leading to safer and more efficient energy storage systems .

Environmental Applications

While not directly related to LiTFSI, the broader context of lithium-ion batteries impacts the environment. By promoting the adoption of electric vehicles (powered by LIBs), we can reduce fossil fuel consumption, mitigate pollution, and contribute to sustainable development .

Mechanism of Action

Target of Action

Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide, often simply referred to as LiTFSI, is a hydrophilic salt . It is commonly used as a source of lithium ions in electrolytes for lithium-ion batteries . The primary targets of LiTFSI are the electrolytes in these batteries, where it acts as a safer alternative to commonly used lithium hexafluorophosphate .

Mode of Action

LiTFSI is made up of one lithium cation and a bistriflimide anion . The electrolytic dissociation of LiTFSI rises along with its concentration, due to the formation of ion triplets and more complex ion associates . This interaction with its targets results in improved rate capability and capacity retention in Li-metal and Li-ion cells .

Biochemical Pathways

The LiTFSI’s action primarily affects the ionic conductivity of the electrolyte, which is essential for the efficient transport of lithium ions . The Li-ion transport is derived from the vehicular transport below 30 mol%, and likely changes to favor structural diffusion via the exchange of anions in the first Li+ solvation shell above 30% .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of LiTFSI, we can discuss its properties in terms of its solubility , conductivity , and stability . LiTFSI has a very high solubility in water , which contributes to its high ionic conductivity . Its stability is also notable, as it exhibits high electrochemical stability .

Result of Action

The result of LiTFSI’s action is the enhanced performance of lithium-ion batteries. It improves the rate capability and capacity retention of these batteries . Furthermore, the use of LiTFSI can significantly suppress the side reactions occurring at the cathode compartment .

Action Environment

The action of LiTFSI is influenced by environmental factors such as temperature and concentration. For instance, its ionic conductivity and electrochemical stability can vary with temperature . Moreover, the electrolytic dissociation of LiTFSI rises along with its concentration . Therefore, these factors should be carefully controlled to optimize the action, efficacy, and stability of LiTFSI.

Safety and Hazards

Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide is toxic if swallowed and in contact with skin . It causes severe skin burns and eye damage and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

lithium;fluorosulfonyl(trifluoromethylsulfonyl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF4NO4S2.Li/c2-1(3,4)11(7,8)6-12(5,9)10;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRAMZRKLHPLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF4LiNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide

CAS RN

192998-62-2
Record name Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide
Reactant of Route 2
Lithium (Fluorosulfonyl)(trifluoromethanesulfonyl)imide

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